molecular formula C26H18ClFN4O5 B2649174 ethyl 6-(2-chloro-6-fluorobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534580-34-2

ethyl 6-(2-chloro-6-fluorobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2649174
CAS No.: 534580-34-2
M. Wt: 520.9
InChI Key: CDDBBJOQPLCXQG-WMMMYUQOSA-N
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Description

This compound is a complex heterocyclic molecule featuring a fused tricyclic core (1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene) with multiple functional groups. Key structural elements include:

  • A furan-2-ylmethyl substituent at position 7, contributing π-orbital interactions and moderate polarity due to the oxygen heteroatom in the furan ring.
  • An ethyl carboxylate ester at position 5, influencing solubility and metabolic stability.

The tricyclic scaffold suggests rigidity, which may enhance binding specificity in biological systems. Synthetic routes likely involve multi-step cyclization and coupling reactions, analogous to methods described for structurally related spirocyclic and tricyclic compounds .

Properties

IUPAC Name

ethyl 6-(2-chloro-6-fluorobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18ClFN4O5/c1-2-36-26(35)17-13-16-22(29-20-10-3-4-11-31(20)25(16)34)32(14-15-7-6-12-37-15)23(17)30-24(33)21-18(27)8-5-9-19(21)28/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDBBJOQPLCXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=C(C=CC=C4Cl)F)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18ClFN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(2-chloro-6-fluorobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps. The process begins with the preparation of the key intermediates, which are then combined under specific conditions to form the final product. Common reagents used in the synthesis include ethyl chloroformate, 2-chloro-6-fluorobenzoyl chloride, and furan-2-carbaldehyde. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-chloro-6-fluorobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The choice of reagents and conditions depends on the specific reaction being performed. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under mild conditions with the use of solvents like ethanol or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For instance, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives, while reduction of the imino group can yield amine derivatives.

Scientific Research Applications

Ethyl 6-(2-chloro-6-fluorobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 6-(2-chloro-6-fluorobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs differ in substituents on the benzoyl group and the triazatricyclo core. Below is a comparative analysis based on available

Table 1: Structural and Physicochemical Comparison

Property/Compound Target Compound (2-Chloro-6-Fluoro, Furan-2-Ylmethyl) Ethyl 6-(3-Fluorobenzoyl)Imino-7-Propan-2-Yl Analogue Ethyl 6-(3-Chlorobenzoyl)Imino-7-Methyl Analogue
Substituents (Benzoyl/Core) 2-Cl-6-F-benzoyl; furan-2-ylmethyl 3-F-benzoyl; propan-2-yl 3-Cl-benzoyl; methyl
Molecular Weight (g/mol) ~450 (estimated) 448.4 436.09
XLogP3 ~3.5 (estimated) 3 Data not available
Hydrogen Bond Acceptors ~7 (incl. furan O, carbonyl O) 6 Data not available
Rotatable Bonds ~5 (similar to ) 5 Data not available
Topological Polar Surface Area (Ų) ~95 (estimated) 91.6 Data not available

Key Observations:

Halogen Effects :

  • The 2-chloro-6-fluoro substitution on the benzoyl group (target compound) introduces steric and electronic differences compared to the 3-fluoro () and 3-chloro () analogs. The ortho-chlorine may hinder rotational freedom, while the meta-fluoro in could enhance lipophilicity.
  • Chlorine’s larger atomic radius and polarizability may improve van der Waals interactions in target binding compared to fluorine .

Core Substitutents :

  • The furan-2-ylmethyl group (target) offers a conjugated oxygen atom, increasing hydrogen bond acceptor capacity versus the propan-2-yl () or methyl () groups. This may enhance solubility and π-stacking interactions .

Physicochemical Trends: Higher molecular weight and XLogP3 in the target compound (vs.

Research Implications:

  • Biological Activity : While specific data for the target compound are unavailable, analogs with halogenated benzoyl groups (e.g., ) are often explored as kinase inhibitors or antimicrobial agents due to their electrophilic aromatic moieties.
  • Synthetic Challenges : The furan-2-ylmethyl substituent may complicate synthesis due to reactivity of the furan ring under acidic or oxidative conditions .

Biological Activity

Ethyl 6-(2-chloro-6-fluorobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound notable for its unique structural features and potential applications in scientific research. This compound belongs to a class of triazatricyclic compounds characterized by fused ring systems containing nitrogen atoms. Its biological activity is of significant interest due to its potential therapeutic applications.

The molecular structure of the compound can be represented as follows:

  • Molecular Formula: C26H19ClF N4O5
  • Molecular Weight: 474.91 g/mol

This compound features multiple functional groups that contribute to its chemical reactivity and properties. The presence of the chloro and fluoro substituents is expected to influence its biological interactions.

Research into similar compounds suggests potential mechanisms such as:

  • Enzyme Inhibition: The compound may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.
  • Modulation of Signaling Pathways: It may affect cellular signaling processes, leading to various biological effects.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds with similar structural features. For example, compounds containing 2-chloro-6-fluoro substitutions have shown significant activity against HIV-1. In particular, derivatives with these substitutions exhibited potent inhibitory effects in both cellular and enzymatic assays, suggesting that ethyl 6-(2-chloro-6-fluorobenzoyl)imino derivatives could also possess similar antiviral properties .

Antimicrobial Activity

The compound's structural components suggest it may also exhibit antimicrobial properties. The incorporation of furan rings has been associated with increased antimicrobial activity in related compounds. Studies indicate that triazole derivatives often demonstrate efficacy against various bacterial strains and fungi.

Study on HIV Inhibition

A comparative study examined the effects of various 2-chloro-6-fluorobenzyl derivatives on HIV-infected cells. The results indicated that these compounds displayed potent antiviral activity at picomolar concentrations against wild-type HIV strains and clinically relevant mutants. The study emphasized the importance of stereochemistry in enhancing binding affinity and efficacy .

Antimicrobial Testing

Another study focused on the synthesis and antimicrobial evaluation of triazole derivatives similar to ethyl 6-(2-chloro-6-fluorobenzoyl)imino compounds. Results showed that certain derivatives exhibited significant inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential therapeutic applications in treating bacterial infections.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
2-Chloro-6-fluorobenzyl derivativesPotent HIV inhibition
Triazole derivativesAntimicrobial activity against E. coli and S. aureus
Furan-containing compoundsEnhanced antiviral properties

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